molecular formula C9H7Cl2NO3S B2860089 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 2166780-56-7

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B2860089
CAS No.: 2166780-56-7
M. Wt: 280.12
InChI Key: WCGSQINQQPAIHQ-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H7Cl2NO3S It is a derivative of tetrahydroquinoline and contains a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline as the starting material.

  • Sulfonylation Reaction: The starting material undergoes a sulfonylation reaction with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives with reduced sulfonyl chloride groups.

  • Substitution Products: Compounds with various nucleophiles replacing the sulfonyl chloride group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be used in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.

Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • 2-Oxo-N-aryl-tetrahydroquinoline-6-sulfonamides: These compounds are structurally similar and share some biological activities.

  • 6-Chloro-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Another derivative of tetrahydroquinoline with different functional groups.

Uniqueness: 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications

Biological Activity

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

Property Details
Molecular Formula C₉H₈ClN₁O₃S
Molecular Weight 245.68 g/mol
CAS Number 66657-42-9
MDL Number MFCD06655638
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C

This compound is classified as hazardous and requires appropriate handling precautions due to its corrosive nature.

Biological Activity

The biological activity of this compound has been primarily evaluated in the context of cancer therapy and enzyme inhibition.

Antiproliferative Activity

Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MTT Assay Results: Compounds derived from tetrahydroquinoline structures were tested against human colon cancer cells (HT-29). At a concentration of 10 μM, several derivatives demonstrated over 30% inhibition of cell growth. Notably, compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts .

The mechanism underlying the antiproliferative effects of these compounds includes:

  • Inhibition of Tubulin Polymerization: Some derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .
  • MCL-1 Inhibition: The compound's sulfonyl moiety plays a critical role in inhibiting MCL-1, a protein associated with resistance to apoptosis in cancer cells. This inhibition is crucial for overcoming chemoresistance in various cancers .

Case Studies

Several studies have highlighted the potential therapeutic applications of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives:

  • Study on Anticancer Properties: A study published in Nature reported that specific sulfonamide derivatives exhibited strong inhibitory activity against MCL-1 and could serve as promising candidates for developing new anticancer therapies .
  • Structure–Activity Relationship (SAR) Analysis: Research indicated that modifications to the tetrahydroquinoline scaffold significantly influenced biological activity. Compounds with methoxy or amino substituents displayed superior antiproliferative effects compared to those lacking such groups .

Properties

IUPAC Name

5-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3S/c10-9-5-1-4-8(13)12-6(5)2-3-7(9)16(11,14)15/h2-3H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGSQINQQPAIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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